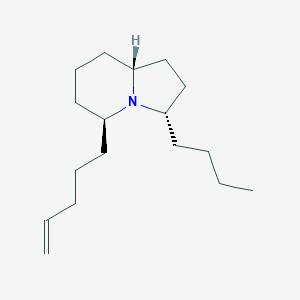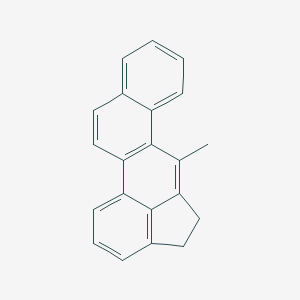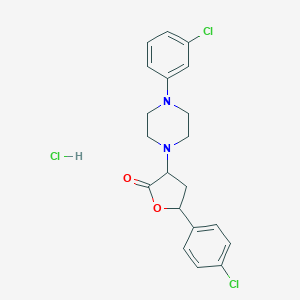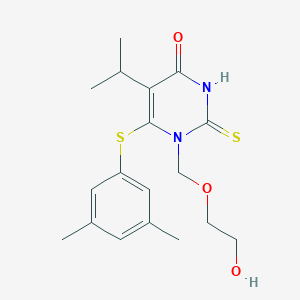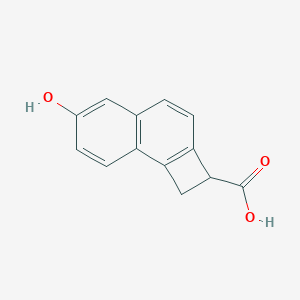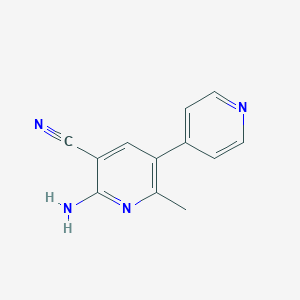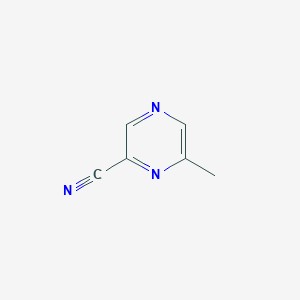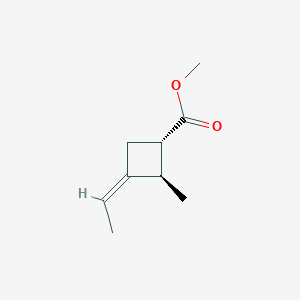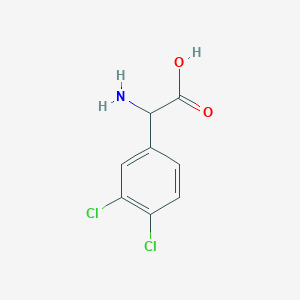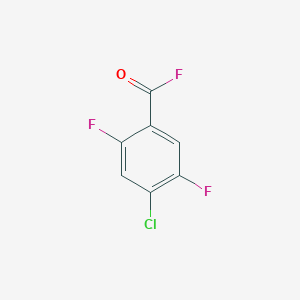
4-Chloro-2,5-difluorobenzoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-difluorobenzoyl fluoride (CDFF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDFF is a fluorinated benzoyl fluoride that is primarily used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The unique properties of CDFF make it an ideal candidate for scientific research in the field of medicinal chemistry, drug discovery, and chemical synthesis.
作用機序
The mechanism of action of 4-Chloro-2,5-difluorobenzoyl fluoride is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound is a highly reactive molecule that can react with a variety of functional groups, including amines, alcohols, and thiols. The covalent bonding of this compound with target molecules can lead to the formation of stable complexes, which can have a variety of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
4-Chloro-2,5-difluorobenzoyl fluoride has several advantages as a reagent for chemical synthesis and drug discovery. This compound is a highly reactive molecule that can be used to synthesize a variety of biologically active compounds. This compound is also relatively easy to synthesize and can be easily scaled up for industrial production. However, this compound is a highly toxic compound that requires careful handling and disposal. This compound can also react with a variety of functional groups, which can make it difficult to control the selectivity of the reaction.
将来の方向性
There are several future directions for the research of 4-Chloro-2,5-difluorobenzoyl fluoride. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the development of new applications for this compound in drug discovery and chemical synthesis. This compound has already been shown to be an effective reagent for the synthesis of heterocyclic compounds, but there may be other applications for this compound that have not yet been explored. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to the development of new drugs and therapeutic agents.
Conclusion:
In conclusion, this compound is a highly reactive molecule that has potential applications in drug discovery and chemical synthesis. This compound is a fluorinated benzoyl fluoride that is primarily used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been shown to have a variety of biochemical and physiological effects, making it a potential candidate for the development of new drugs and therapeutic agents. While this compound has several advantages as a reagent for chemical synthesis and drug discovery, it is also a highly toxic compound that requires careful handling and disposal. Further research into the synthesis, applications, and mechanism of action of this compound is needed to fully understand its potential in the field of medicinal chemistry.
合成法
The synthesis of 4-Chloro-2,5-difluorobenzoyl fluoride involves the reaction of 4-chloro-2,5-difluoroaniline with phosphoryl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium fluoride to yield this compound. The overall synthesis of this compound is a straightforward and efficient process that can be easily scaled up for industrial production.
科学的研究の応用
4-Chloro-2,5-difluorobenzoyl fluoride has been extensively studied for its potential applications in drug discovery and chemical synthesis. This compound is a reactive intermediate that can be used to synthesize a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has been shown to be an effective reagent for the synthesis of various heterocyclic compounds, which have potential applications in the treatment of cancer, infectious diseases, and other medical conditions.
特性
| 132794-09-3 | |
分子式 |
C7H2ClF3O |
分子量 |
194.54 g/mol |
IUPAC名 |
4-chloro-2,5-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2ClF3O/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H |
InChIキー |
FECDFWHSCBRZQR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)F |
正規SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)F |
同義語 |
4-CHLORO-2,5-DIFLUOROBENZOYL FLUORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


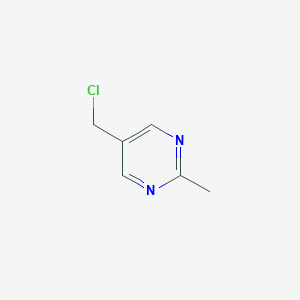
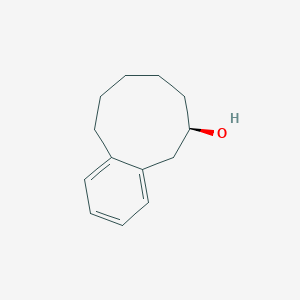
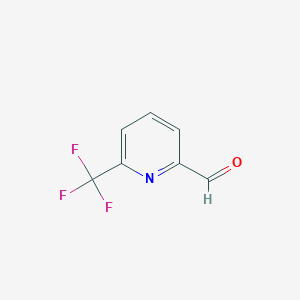
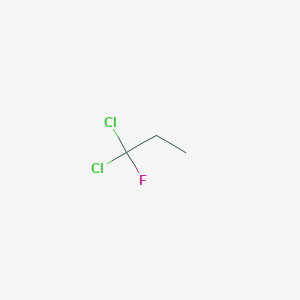
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
